molecular formula C7H8Br2N2 B14845630 2-(4,6-Dibromopyridin-2-YL)ethanamine

2-(4,6-Dibromopyridin-2-YL)ethanamine

Cat. No.: B14845630
M. Wt: 279.96 g/mol
InChI Key: XHZSHJFJMZWGBR-UHFFFAOYSA-N
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Description

2-(4,6-Dibromopyridin-2-YL)ethanamine is a chemical compound with the molecular formula C7H8Br2N2 and a molecular weight of 279.96 g/mol . This compound is characterized by the presence of two bromine atoms attached to a pyridine ring, which is further connected to an ethanamine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(4,6-Dibromopyridin-2-YL)ethanamine typically involves the bromination of pyridine derivatives followed by amination. One common method involves the bromination of 2-pyridinecarboxaldehyde to form 4,6-dibromo-2-pyridinecarboxaldehyde, which is then reduced to 4,6-dibromo-2-pyridinemethanol. This intermediate is then converted to this compound through a series of reactions involving amination .

Chemical Reactions Analysis

2-(4,6-Dibromopyridin-2-YL)ethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethanamine group can undergo oxidation to form corresponding imines or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4,6-Dibromopyridin-2-YL)ethanamine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(4,6-Dibromopyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The bromine atoms on the pyridine ring can form halogen bonds with biological molecules, influencing their activity. The ethanamine group can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and antifibrotic activities .

Comparison with Similar Compounds

2-(4,6-Dibromopyridin-2-YL)ethanamine can be compared with other similar compounds, such as:

The unique presence of bromine atoms in this compound makes it particularly useful in halogen bonding studies and applications requiring specific halogen interactions.

Properties

Molecular Formula

C7H8Br2N2

Molecular Weight

279.96 g/mol

IUPAC Name

2-(4,6-dibromopyridin-2-yl)ethanamine

InChI

InChI=1S/C7H8Br2N2/c8-5-3-6(1-2-10)11-7(9)4-5/h3-4H,1-2,10H2

InChI Key

XHZSHJFJMZWGBR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCN)Br)Br

Origin of Product

United States

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